2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid
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Overview
Description
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is an organic compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a bromophenyl group attached to a sulfonylamino moiety, which is further connected to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.
Coupling with Propanoic Acid: The sulfonamide intermediate is then coupled with propanoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: Hydrolysis typically yields the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is used in various scientific research applications, including:
Proteomics: It is used as a biochemical tool for studying protein interactions and modifications.
Medicinal Chemistry: The compound serves as a building block for synthesizing potential therapeutic agents.
Biological Studies: It is employed in the investigation of enzyme mechanisms and inhibition.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonamide: Shares the sulfonamide group but lacks the propanoic acid moiety.
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid: Similar structure with a chlorine atom instead of bromine.
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot. This makes it particularly useful in certain biochemical and medicinal applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXYHNYHRSZPBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377533 |
Source
|
Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-65-9 |
Source
|
Record name | N-[(4-Bromophenyl)sulfonyl]alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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